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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzamide

Cat. No.: B1204051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
3,4,5-Trimethoxybenzamide, a compound of interest in medicinal chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data
acquisition. This information is crucial for the identification, characterization, and quality control
of this molecule in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 3,4,5-Trimethoxybenzamide is summarized in the following tables,
providing a clear and concise reference for its structural features.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS (0.00 ppm)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.0-7.2 S 2H Ar-H
~5.8-6.2 brs 2H -NH:z
3.91 S 9H -OCHs
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Note: Experimental *H NMR data for 3,4,5-Trimethoxybenzamide was not readily available.
The data presented is predicted based on the analysis of structurally similar compounds.

13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl3

Chemical Shift (8) ppm Assignment
~168-170 C=0 (Amide)

~153 C-OCHs

~140 C-C=0

~128 C (Aromatic quaternary)
~104 CH (Aromatic)

60.9 p-OCHs

56.3 m-OCHs

Note: Experimental 33C NMR data for 3,4,5-Trimethoxybenzamide was not readily available.
The data presented is predicted based on the analysis of structurally similar compounds.

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad N-H Stretch (Amide)
3100-3000 Medium C-H Stretch (Aromatic)
2950-2850 Medium C-H Stretch (Aliphatic, -OCHs)
~1650 Strong C=0 Stretch (Amide I)
1600-1585 Medium C=C Stretch (Aromatic)
~1550 Medium N-H Bend (Amide II)
1500-1400 Medium C=C Stretch (Aromatic)
1275-1010 Strong C-O Stretch (Ether)

900-675 Strong C-H Bend (Aromatic, out-of-

plane)

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)
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miz Relative Intensity (%) Assighment
211 100 [M]* (Molecular lon)
196 ~80 [M-NH]*

181 ~60 [M-OCHs]*

168 ~40 [M-C(=O)NH2]*
153 ~30 [M-OCHs, -COJ*
125 ~25 [C7H502]*

94 ~20 [CeHsO]*

79 ~15 [CeH7]*

66 ~10 [CsHe]*

51 ~5 [CaHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for Solution-State NMR):

o Accurately weigh 5-20 mg of the solid 3,4,5-Trimethoxybenzamide sample for tH NMR, and
20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Ensure complete dissolution by gentle vortexing or sonication.

o Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.
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o Cap the NMR tube securely.

e Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or
ethanol to remove any grease or dirt.

Instrumental Analysis:
 Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

e Place the sample into the NMR spectrometer's autosampler or manually lower it into the
magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e Tune and match the probe for the desired nucleus (*H or 13C).

e Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters.
For *H NMR, a standard single-pulse experiment is typically sufficient. For 3C NMR, a
proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve
signal-to-noise.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

e Place 1-2 mg of the solid 3,4,5-Trimethoxybenzamide sample and approximately 100-200
mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.[1]

o Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous
powder is obtained.

o Transfer a portion of the powdered mixture into a pellet-forming die.

e Place the die into a hydraulic press and apply a pressure of 8-10 tons for a few minutes to
form a thin, transparent or translucent pellet.
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Carefully remove the pellet from the die.

Instrumental Analysis:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.
Record a background spectrum of the empty sample compartment.
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm™1,

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - El):

Introduce a small amount of the solid 3,4,5-Trimethoxybenzamide sample into the mass
spectrometer via a direct insertion probe.

Heat the probe to volatilize the sample into the ion source.

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron
beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical
cation (the molecular ion, [M]*), and to fragment in a characteristic pattern.

Mass Analysis and Detection:

The resulting ions are accelerated by an electric field into the mass analyzer.

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their
mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis
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The logical flow of using these spectroscopic techniques for the characterization of a known
compound like 3,4,5-Trimethoxybenzamide is illustrated below.

Spectroscopic Analysis Data Interpretation
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Caption: Workflow of Spectroscopic Analysis for Compound Characterization.

Data Interpretation

¢ H NMR: The predicted proton NMR spectrum is expected to show a singlet for the two
equivalent aromatic protons, a broad singlet for the two amide protons, and a sharp singlet
integrating to nine protons for the three equivalent methoxy groups.

e 13C NMR: The predicted carbon NMR spectrum should display a signal for the carbonyl
carbon of the amide, distinct signals for the aromatic carbons (quaternary and protonated),
and signals for the methoxy carbons.

» IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The
broad N-H stretch and the strong C=0 stretch are characteristic of the amide group.
Aromatic C-H and C=C stretches, along with the strong C-O stretch of the methoxy groups,
are also prominent.
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e Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 211, which
corresponds to the molecular weight of 3,4,5-Trimethoxybenzamide.[2] The fragmentation
pattern provides further structural information, with major fragments corresponding to the
loss of the amide and methoxy groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1204051?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C3086622&Mask=200
https://www.benchchem.com/product/b1204051?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://webbook.nist.gov/cgi/inchi?ID=C3086622&Mask=200
https://www.benchchem.com/product/b1204051#spectroscopic-data-nmr-ir-mass-of-3-4-5-trimethoxybenzamide
https://www.benchchem.com/product/b1204051#spectroscopic-data-nmr-ir-mass-of-3-4-5-trimethoxybenzamide
https://www.benchchem.com/product/b1204051#spectroscopic-data-nmr-ir-mass-of-3-4-5-trimethoxybenzamide
https://www.benchchem.com/product/b1204051#spectroscopic-data-nmr-ir-mass-of-3-4-5-trimethoxybenzamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1204051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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